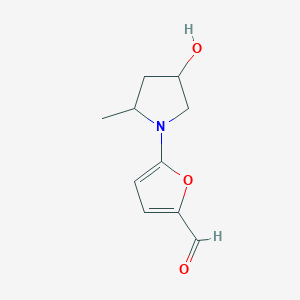

5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde

Description

5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde is a furan-2-carbaldehyde derivative featuring a 4-hydroxy-2-methylpyrrolidine substituent at the 5-position of the furan ring. The pyrrolidine moiety introduces both hydrogen-bonding capability (via the hydroxyl group) and steric effects (via the methyl group), which may influence solubility, stability, and reactivity. Such compounds are of interest in medicinal chemistry due to the pyrrolidine ring’s prevalence in bioactive molecules, though specific applications for this derivative remain speculative without direct evidence .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

5-(4-hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C10H13NO3/c1-7-4-8(13)5-11(7)10-3-2-9(6-12)14-10/h2-3,6-8,13H,4-5H2,1H3 |

InChI Key |

BCYDBJBPQXWRFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN1C2=CC=C(O2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 4-hydroxy-2-methylpyrrolidine under specific conditions. One common method includes the use of methanol as a solvent and sodium methylate as a catalyst. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, cold-chain transportation is often required to maintain the stability of the compound during storage and distribution .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Furan-2-methanol derivatives.

Substitution: Various substituted furan derivatives

Scientific Research Applications

5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various biochemical reactions, while the pyrrolidine ring can enhance its binding affinity to biological targets. These interactions can lead to the modulation of specific cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Nitrophenyl-Substituted Derivatives

Compounds such as 5-(2/3/4-nitrophenyl)furan-2-carbaldehyde (I–III) exhibit strong electron-withdrawing nitro groups, which enhance thermal stability and intermolecular interactions. Key findings include:

- Thermodynamic Properties : Standard enthalpies of sublimation (ΔsubH°) range from 98.2 to 105.6 kJ·mol⁻¹, with the 4-nitrophenyl isomer (III) showing the highest stability due to para-substitution symmetry .

- Synthesis : Synthesized via diazotization of furfural with nitro-substituted arenediazonium chlorides, yielding crystalline products with melting points >100°C .

Chlorophenyl-Substituted Derivatives

- 5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) : Synthesized in water with a 45.2% yield and m.p. 126–128°C. The chloro group’s moderate electron-withdrawing effect may reduce solubility compared to hydroxylated analogs .

- Thiophene Analogs (e.g., 1b) : Replacement of furan with thiophene (1b) lowers melting points (88–90°C) and yields (25%), likely due to reduced ring aromaticity and solvent effects (DMSO vs. water) .

Hydroxymethyl and Food-Related Derivatives

Heterocyclic-Substituted Derivatives

- However, this compound’s synthesis and applications are less documented .

- 5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde : The oxazepane ring expands the heterocyclic system, possibly enhancing binding affinity in drug design. Its discontinuation in commercial catalogs suggests synthesis challenges .

Thermodynamic and Physicochemical Properties

Key Observations :

- Nitro groups increase thermal stability and sublimation enthalpies compared to chloro or hydroxylated analogs.

- Heterocyclic substituents (e.g., thiadiazole, oxazepane) introduce steric bulk and electronic diversity, impacting drug-likeness .

Biological Activity

5-(4-Hydroxy-2-methylpyrrolidin-1-yl)furan-2-carbaldehyde, also known by its CAS number 874775-98-1, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a furan ring substituted with a hydroxymethylpyrrolidine moiety. This unique structure may contribute to its biological activities, which include potential anticancer effects and neuroprotective properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the pyrrolidine ring followed by the introduction of the furan and aldehyde functionalities.

Anticancer Properties

Recent studies have demonstrated that derivatives of furan-based compounds exhibit significant anticancer activities. For example, compounds structurally related to this compound have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HeLa (cervical) | 12.5 | Induction of apoptosis |

| B | MCF7 (breast) | 15.0 | Inhibition of proliferation |

| C | A549 (lung) | 10.0 | Cell cycle arrest at G1 phase |

These results suggest that the compound may induce apoptosis through various pathways, including oxidative stress and modulation of cell cycle regulators.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

- In Vitro Studies : Research conducted on human glioblastoma cells revealed that treatment with this compound led to significant reductions in cell viability compared to untreated controls. Morphological assessments indicated typical apoptotic features such as chromatin condensation and cell shrinkage.

- Animal Models : In vivo studies using mouse models of cancer demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates. The mechanism involved was linked to enhanced apoptosis in tumor tissues.

- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, the compound significantly reduced neuronal cell death and improved behavioral outcomes in treated animals, suggesting potential therapeutic applications in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.